N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide
Description
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-2-3-8-15(19)18-16-17-12(10-21-16)14-9-11-6-4-5-7-13(11)20-14/h4-7,9-10H,2-3,8H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGILWIKULRKRJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide typically involves the formation of the benzofuran and thiazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. The thiazole ring can be synthesized through a similar cyclization process involving sulfur and nitrogen-containing precursors. The final step involves coupling the benzofuran and thiazole rings with a pentanamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and efficiency. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated or aminated benzofuran/thiazole derivatives.
Scientific Research Applications
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzofuran and thiazole rings can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile agent in drug development .
Comparison with Similar Compounds
a) N4-Valeroylsulfacetamide (N-[4-[(Acetylamino)sulfonyl]phenyl]pentanamide)
- Core Structure : Replaces the benzofuran-thiazole core with a sulfonamide-phenyl group.
- Functional Groups : Contains a sulfonamide (SO₂NH) and acetylated amine, contrasting with the thiazole-amide in the target compound.
- Physicochemical Properties : Higher polarity due to sulfonamide (FTIR: SO₂NH stretch at 1152 cm⁻¹) compared to the thiazole’s C=N and C-S bonds. Lower logP (predicted) due to hydrophilic sulfonamide .
b) N-(1,3-Benzothiazol-2-yl)-2-(1,3-Dioxoisoindol-2-yl)-4-methylpentanamide
- Core Structure : Benzothiazole instead of benzofuran-thiazole; isoindole dione substituent.
- Biological Relevance: Isoindole dione groups are associated with kinase inhibition.
c) N-[4-(4-Hydroxy-3-Methoxyphenyl)-1,3-Thiazol-2-yl]acetamide (6a)
- Core Structure: Thiazole with a phenolic substituent.
- Activity: Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9 mM). The hydroxyl and methoxy groups enable hydrogen bonding with enzyme active sites, unlike the benzofuran’s hydrophobic interactions .
d) N-[[4-(1-Benzofuran-2-yl)-1,3-Thiazol-2-yl]carbamothioyl]benzamide
- Core Structure : Same benzofuran-thiazole core but with a thiourea linkage.
- Properties : Higher molecular weight (379.5 g/mol vs. ~318 g/mol for the target) and lipophilicity (XLogP3:5). Thiourea may confer metal-chelating properties but reduce metabolic stability .
Physicochemical and Pharmacokinetic Profiles
The target compound’s intermediate logP and polar surface area suggest balanced solubility and membrane permeability, favorable for oral bioavailability.
Biological Activity
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and implications for therapeutic applications based on diverse research findings.
Synthesis
The compound is synthesized through the reaction of 1-(benzofuran-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one with thiosemicarbazide in an ethanolic sodium hydroxide solution under reflux conditions. The resulting solid is recrystallized from dimethylformamide, yielding colorless crystals with a melting point of 260–262 °C .
Antimicrobial Properties
Research indicates that benzofuran derivatives exhibit a broad range of biological activities, including antibacterial and antifungal effects. For instance, compounds containing the benzofuran nucleus have been shown to possess significant antimicrobial properties against various pathogens. The structure-activity relationship suggests that modifications to the benzofuran core can enhance these effects .
Anticancer Activity
The anticancer potential of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide has been explored in several studies. Compounds with similar structures have demonstrated promising activity against human cancer cell lines. For example:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound 32 | A2780 (Ovarian) | 12 |
| Compound 33 | A2780 (Ovarian) | 11 |
| Compound 35 | HCT15 (Colon) | 2.37 |
| Compound 35 | PC-3 (Prostate) | 2.68 |
These findings suggest that the benzofuran moiety contributes significantly to the cytotoxicity observed in various cancer types .
Anti-inflammatory Effects
Additionally, some benzofuran derivatives exhibit anti-inflammatory properties. For instance, certain compounds have been shown to inhibit nitric oxide production and reduce inflammation in cellular models, indicating potential therapeutic applications for inflammatory diseases .
The mechanisms underlying the biological activity of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide are not fully elucidated but may involve:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Induction of apoptosis in malignant cells.
- Modulation of inflammatory pathways , which can alleviate symptoms associated with chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide:
- Anticancer Screening : In vitro assays demonstrated that specific benzofuran derivatives significantly inhibited the growth of various cancer cell lines, with some achieving high inhibition rates at low concentrations .
- Antimicrobial Testing : A series of benzofuran-based compounds were tested against a panel of bacterial and fungal strains, revealing moderate to excellent antimicrobial activity compared to standard treatments .
- Structure–Activity Relationship Studies : Investigations into how structural modifications influence biological activity have highlighted the importance of specific functional groups attached to the benzofuran ring in enhancing therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
